Gallium Selenide (GaSe) is a layered semiconductor belonging to the III-VI family of metal monochalcogenides [, ]. It exists in several polytypes, with ε-GaSe and β-GaSe being the most common [, ]. GaSe possesses a hexagonal crystal structure with layered planes held together by weak van der Waals forces [, ]. This layered structure allows for the easy exfoliation of thin flakes, down to the monolayer level [, , , ]. GaSe's unique electronic properties, including a direct band gap in its monolayer form [], high carrier mobility [], and strong nonlinear optical coefficients [], make it suitable for various electronic and optoelectronic applications.
Mechanical Exfoliation: This top-down approach involves peeling off thin layers from bulk GaSe crystals using adhesive tape, similar to graphene exfoliation [, , , ]. It is a simple method for obtaining few-layer GaSe flakes but lacks scalability and control over layer thickness.
Electrochemical Deposition: This method uses an electrochemical reaction to deposit GaSe thin films onto conductive substrates []. It is cost-effective but requires optimization to achieve high material quality.
Molecular Beam Epitaxy (MBE): This method allows for precise control over the thickness and stacking order of GaSe layers [, ]. It is a promising route for obtaining high-quality, large-area GaSe films for device fabrication.
Liquid-phase Exfoliation: This method involves exfoliating bulk GaSe in solvents to create nanoscale flakes dispersed in ink [, , ]. It offers scalability for producing solution-processed GaSe-based devices.
Gas-Phase Synthesis: Techniques like laser ablation are used to generate GaSe nanoparticles in the gas phase, which can be deposited and further processed []. This method provides a clean and fast route for producing GaSe nanostructures.
GaSe possesses a layered structure where each layer comprises four atomic planes in the sequence: Se-Ga-Ga-Se [, ]. These layers are stacked on top of each other and held together by weak van der Waals forces. The stacking sequence defines the different polytypes, such as ε-GaSe and β-GaSe, which exhibit distinct physical properties [, ]. The weak interlayer coupling allows for easy exfoliation of thin GaSe flakes [, ].
Optical Modulation: GaSe exhibits saturable absorption, meaning its absorption decreases with increasing light intensity [, , ]. This property enables its use as a saturable absorber for generating short laser pulses.
Photoconductivity: GaSe is a photoconductor, meaning its conductivity increases upon illumination [, , , ]. This property enables its use in photodetectors and light-driven transistors.
Nonlinear Optical Effects: GaSe exhibits strong nonlinear optical coefficients, making it suitable for applications such as second-harmonic generation (SHG) and difference frequency generation (DFG) [, , , ].
Bandgap: GaSe has a thickness-dependent bandgap, transitioning from an indirect bandgap in bulk form to a direct bandgap in monolayer [, , ]. The bandgap energy ranges from ~1.3 to 3.2 eV [].
Optical Properties: GaSe exhibits strong optical anisotropy and a high refractive index [, ]. It shows resonant absorption in the UV region [] and exhibits strong photoluminescence [, ].
Electronic Properties: GaSe has high electron mobility [], making it attractive for transistor applications. It also exhibits ambipolar transport behavior [].
Mechanical Properties: The layered structure of GaSe contributes to its low shear and breathing force constants, suggesting potential applications as a lubricant [, ].
Optoelectronics: GaSe is employed in the development of photodetectors [, , , , ], light-driven transistors [, ], solar cells [], and light emitting devices []. Its high photoresponsivity and fast response time make it promising for next-generation optoelectronic devices.
Photonics: GaSe's strong nonlinear optical properties enable its use in optical modulators [, , ], frequency converters [, , , ], and for enhancing nonlinear optical effects in metasurfaces [].
Nanoelectronics: GaSe is explored for nanoelectronic devices, including transistors [, ] and memory devices []. Its high electron mobility and potential for bandgap engineering make it promising for future electronics.
Spintronics: The unique electronic properties of monolayer GaSe, including its inverted topmost valence band [], make it promising for spintronic applications.
Lubricants: GaSe's weak interlayer coupling suggests potential applications as a lubricant, similar to graphite [].
Defect Engineering: Controlling the types and concentrations of defects in GaSe can significantly alter its electronic and optical properties [, ]. Further research is needed to explore defect engineering for tailored functionalities.
Heterostructures: Combining GaSe with other 2D materials to form van der Waals heterostructures can lead to novel properties and enhanced device performance [, , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: